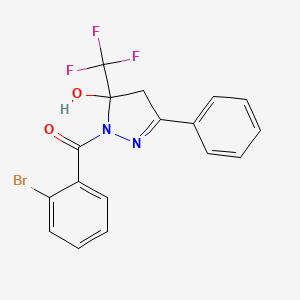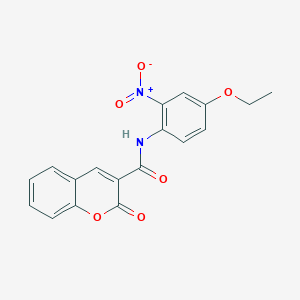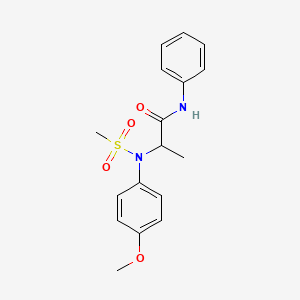
1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride, also known as A-366, is a novel and potent inhibitor of the enzyme lysine-specific demethylase 1 (LSD1). LSD1 is a histone demethylase that plays a key role in epigenetic regulation of gene expression. A-366 has shown promising results in preclinical studies as a potential therapeutic agent for cancer and other diseases.
Mecanismo De Acción
1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride inhibits LSD1 by binding to its active site and blocking its enzymatic activity. LSD1 is involved in the demethylation of histone H3 lysine 4 (H3K4), which is a key epigenetic mark associated with active gene expression. By inhibiting LSD1, 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride increases the level of H3K4 methylation and alters the expression of genes that are regulated by LSD1.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride are mainly related to its inhibition of LSD1 activity. 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride has been shown to induce changes in gene expression, cell differentiation, and apoptosis in cancer cells. 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride has also been shown to affect the expression of genes involved in immune response, metabolism, and neurogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride in lab experiments include its high potency and selectivity for LSD1, its ability to induce changes in gene expression and cell behavior, and its potential as a lead compound for drug discovery. The limitations of using 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride include its relatively high cost, the need for specialized equipment and expertise to synthesize and handle the compound, and the potential for off-target effects.
Direcciones Futuras
The future directions for research on 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride include:
1. Further investigation of the molecular mechanisms underlying its anticancer effects and its potential as a therapeutic agent for cancer.
2. Development of new LSD1 inhibitors based on the structure of 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride with improved potency, selectivity, and pharmacokinetic properties.
3. Investigation of the role of LSD1 in other diseases, such as neurodegenerative disorders and metabolic diseases.
4. Evaluation of the safety and efficacy of 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride in preclinical and clinical studies.
In conclusion, 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride is a novel and potent LSD1 inhibitor with promising potential as a therapeutic agent for cancer and other diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride will further our understanding of its therapeutic potential and contribute to the development of new LSD1 inhibitors for drug discovery.
Métodos De Síntesis
The synthesis of 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The starting materials for the synthesis are adamantane and piperidine, which are commercially available. The detailed synthesis method has been described in the literature.
Aplicaciones Científicas De Investigación
1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride has been extensively studied in various scientific research fields, including cancer biology, epigenetics, and drug discovery. In cancer biology, 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in vitro and in vivo. 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride has also been shown to synergize with other anticancer drugs, such as cisplatin and gemcitabine.
In epigenetics, 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride has been used to investigate the role of LSD1 in regulating gene expression and chromatin structure. 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride has been shown to selectively inhibit LSD1 activity and alter the expression of genes involved in cell differentiation, proliferation, and apoptosis.
In drug discovery, 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride has been used as a lead compound for the development of new LSD1 inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Propiedades
IUPAC Name |
1-(2-adamantyloxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2.ClH/c20-17(11-19-4-2-1-3-5-19)12-21-18-15-7-13-6-14(9-15)10-16(18)8-13;/h13-18,20H,1-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFZXCPXWAKSDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC2C3CC4CC(C3)CC2C4)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5235241 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5091294.png)

![N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine](/img/structure/B5091311.png)



![5-[({3-[(1-ethylpentyl)oxy]propyl}amino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5091327.png)

![3-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5091340.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-isopropylglycinamide](/img/structure/B5091345.png)
![butyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate](/img/structure/B5091359.png)

![2-chloro-5-(5-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5091376.png)
![1-(3-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B5091394.png)